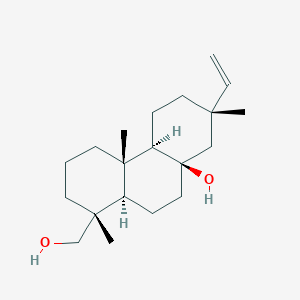

8|A,18-Dihydroxysandaracopimar-15-ene

Description

8β,18-Dihydroxysandaracopimar-15-ene (compound 9) is an isopimarane-type diterpene isolated from Platycladus orientalis (syn. Thuja orientalis) . Its structure (C₂₀H₃₂O₂) features hydroxyl groups at positions C-8β and C-18, along with a double bond at C-15, as confirmed by ¹H and ¹³C NMR analyses (Figure 1) . This compound has demonstrated significant antifungal activity against plant pathogens such as Magnaporthe oryzae and Phytophthora infestans, with a minimum inhibitory concentration (MIC) of 100 µg/mL . Notably, it exhibits potent inhibition of fungal spore germination (97% at 200 µg/mL) but weaker effects on mycelial growth (18% inhibition at 200 µg/mL) .

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1R,4aS,4bR,7S,8aR,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol |

InChI |

InChI=1S/C20H34O2/c1-5-17(2)11-7-16-19(4)10-6-9-18(3,14-21)15(19)8-12-20(16,22)13-17/h5,15-16,21-22H,1,6-14H2,2-4H3/t15-,16+,17-,18-,19-,20+/m0/s1 |

InChI Key |

RIQATFSOVFFVRX-DWIKVQACSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@]3(CCC[C@@]([C@@H]3CC[C@]2(C1)O)(C)CO)C)C=C |

Canonical SMILES |

CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of compound 8 involves several steps, including the use of specific reagents and conditions to achieve the desired molecular structure. One method involves the protonation of the product into a hydrochloride salt, which is then selectively extracted into an aqueous solution . This process ensures the purity of the compound by leaving other organic matter in the ethyl acetate layer . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining its purity and efficacy.

Chemical Reactions Analysis

Compound 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Compound 8 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between serotonin receptors and inverse agonists. In biology, it helps in understanding the role of serotonin in neurological processes. In medicine, compound 8 is being investigated for its potential to treat dementia-related psychosis and other neurological disorders . Its unique ability to interact with both 5-HT2A and 5-HT2C receptors makes it a valuable tool in pharmacological research.

Mechanism of Action

The mechanism of action of compound 8 involves its interaction with 5-HT2A and 5-HT2C receptors. By acting as an inverse agonist, it reduces the activity of these receptors, which can help alleviate symptoms of psychosis and other neurological disorders . The molecular targets of compound 8 include the serotonin receptors, and the pathways involved are related to serotonin signaling in the brain.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Comparison Table

| Compound Name | Class | Key Structural Features | MIC (µg/mL) vs. M. oryzae | Germination Inhibition (%) (200 µg/mL) | Mycelial Growth Inhibition (%) (200 µg/mL) |

|---|---|---|---|---|---|

| 8β,18-Dihydroxysandaracopimar-15-ene (9) | Isopimarane diterpene | C-8β and C-18 hydroxyls; C-15 double bond | 100 | 97 | 18 |

| Pinusolide (1) | Labdane diterpene | C-12 lactone ring; epoxy group | 100 | 91 | 64–70 |

| 15-Methoxypinusolidic acid (2) | Labdane diterpene | C-15 methoxy group; C-12 lactone | 100 | 87 | 61 |

| Sandaracopimaric acid (5) | Isopimarane diterpene | C-19 carboxylic acid; C-15 double bond | >400* | N/A | N/A |

| Isopimaric acid (6) | Isopimarane diterpene | C-19 carboxylic acid; structural isomer of 5 | >400* | N/A | N/A |

| α-Cedrol (11) | Sesquiterpene | Tricyclic structure; hydroxyl at C-15 | 100 | <20 | 61–70 |

Compounds 5 and 6 showed MIC >400 µg/mL against *M. oryzae .

Key Findings from Comparative Studies

Antifungal Activity

- 8β,18-Dihydroxysandaracopimar-15-ene (9) outperformed other isopimarane diterpenes (e.g., 5 , 6 ) in antifungal potency, likely due to its hydroxylation pattern. The C-8β and C-18 hydroxyl groups may enhance membrane permeability or target-specific interactions in fungal cells .

- Labdane diterpenes (1, 2) exhibited stronger mycelial growth inhibition (61–70%) compared to 9 , attributed to their lactone moieties, which disrupt fungal cell wall synthesis .

- α-Cedrol (11) , a sesquiterpene, showed divergent activity: strong mycelial growth inhibition (61–70%) but negligible effects on germination, highlighting class-specific mechanisms .

Structural-Activity Relationships (SAR)

- Hydroxyl vs. Carboxylic Acid Groups : The hydroxylation in 9 contrasts with the carboxylic acid groups in 5 and 6 , which lack antifungal activity (MIC >400 µg/mL). This suggests polar hydroxyl groups are critical for binding to fungal targets .

- Lactone Moieties : Compounds 1 and 2 (labdane diterpenes with lactone rings) inhibited both germination and mycelial growth, indicating lactones enhance broad-spectrum antifungal effects .

- Double Bond Position : The C-15 double bond in 9 is shared with 5 and 6 , but its combination with hydroxyls likely confers unique bioactivity .

Mode of Action

- Germination Inhibition: Compound 9’s 97% inhibition of M.

- Conidiation Reduction : At 100 µg/mL, 9 reduced conidia production by 62–70%, comparable to 1 , 2 , and 11 , indicating a shared mechanism affecting reproductive structures .

Biological Activity

8|A,18-Dihydroxysandaracopimar-15-ene is a naturally occurring compound belonging to the class of diterpenes, specifically iso-pimarane-type diterpenes. This compound has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article explores the biological activity of 8|A,18-Dihydroxysandaracopimar-15-ene, highlighting its efficacy against various pathogens, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8|A,18-Dihydroxysandaracopimar-15-ene can be represented as follows:

- Molecular Formula : C20H34O2

- Molecular Weight : 306.48 g/mol

Antifungal Activity

Research indicates that 8|A,18-Dihydroxysandaracopimar-15-ene exhibits significant antifungal properties. A study evaluated its in vitro antifungal activity against several plant pathogenic fungi, including:

- Alternaria brassicicola

- Botrytis cinerea

- Colletotrichum coccodes

- Magnaporthe oryzae

- Phytophthora infestans

The minimum inhibitory concentration (MIC) values for 8|A,18-Dihydroxysandaracopimar-15-ene were found to be comparable to other known antifungal agents. Specifically, it demonstrated a MIC value of 500 μg/mL against Magnaporthe oryzae, which is noteworthy as this pathogen is responsible for significant crop losses in rice production .

Antibacterial Activity

In addition to its antifungal effects, 8|A,18-Dihydroxysandaracopimar-15-ene has shown promising antibacterial activity. It was tested against various bacterial strains including:

- Staphylococcus aureus

- Bacillus cereus

The compound exhibited MIC values around 15.6 μg/mL against these bacteria, indicating strong antibacterial potential .

Efficacy in Disease Control

The efficacy of 8|A,18-Dihydroxysandaracopimar-15-ene in disease control was assessed through various experiments. The results are summarized in the following table:

| Compound | Concentration (μg/mL) | Disease Control Efficacy (%) |

|---|---|---|

| 8 | A,18-Dihydroxysandaracopimar-15-ene | 500 |

| Pinusolide | 1000 | 75 |

| Sandaracopimaric Acid | 2000 | 85 |

At higher concentrations (1000 and 2000 μg/mL), the compound achieved over 90% disease control efficacy against rice blast caused by Magnaporthe oryzae .

Case Studies and Applications

Several case studies have illustrated the practical applications of 8|A,18-Dihydroxysandaracopimar-15-ene in agricultural settings. For instance:

- Rice Cultivation : In field trials conducted in regions affected by rice blast disease, treatments with formulations containing this compound resulted in a marked reduction in disease incidence and severity.

- Post-Harvest Treatments : The compound has been investigated for use in post-harvest treatments to prolong the shelf life of crops by preventing fungal infections.

While specific mechanisms for the action of 8|A,18-Dihydroxysandaracopimar-15-ene are still under investigation, it is believed that its efficacy stems from its ability to disrupt fungal cell wall integrity and inhibit bacterial growth through interference with cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.